N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzylamino group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxybenzylamino Group: This is achieved through nucleophilic substitution reactions, where the triazolopyridazine core reacts with 2-methoxybenzylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Known for their kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Studied for their antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine Derivatives: Explored for their energetic material applications.
Uniqueness
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the methoxybenzylamino group and the triazolopyridazine core. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in biological activity as a heterocyclic compound.
- Pyridazine Moiety : Contributes to the compound's interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Activity Against | Reference |
---|---|---|
Triazole Derivative A | Staphylococcus aureus | |
Triazole Derivative B | Escherichia coli | |
This compound | Not specifically tested yet | - |
Anticancer Potential
Recent studies have indicated that triazole-based compounds may possess anticancer properties. A screening of a drug library identified novel anticancer compounds with triazole structures that inhibited tumor growth in multicellular spheroids . The mechanisms often involve the inhibition of specific metabolic pathways crucial for cancer cell survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for microbial and cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Lipophilic compounds can integrate into cell membranes and disrupt their function.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results showed a significant reduction in bacterial growth when treated with these compounds .
- Anticancer Screening : In a systematic screening of a drug library targeting cancer cells, several triazole derivatives were identified as potent inhibitors of cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-16-7-9-17(10-8-16)23(30)24-14-13-22-27-26-21-12-11-20(28-29(21)22)25-15-18-5-3-4-6-19(18)31-2/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFFSIIRBPNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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